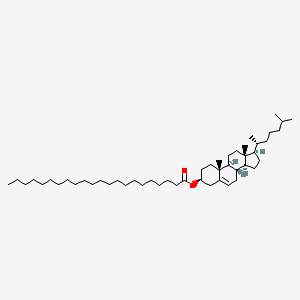

Cholesteryl behenate

Descripción

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOQXYUYHINMOC-FTAWAYKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210508 | |

| Record name | Cholesteryl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61510-09-6 | |

| Record name | Cholesteryl behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61510-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061510096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H15EQJ092L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Cholesteryl Behenate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl behenate is a cholesterol ester formed through the formal condensation of a cholesterol molecule with behenic acid (docosanoic acid), a C22 saturated fatty acid.[1] As a member of the cholesteryl ester family, it is a highly lipophilic and hydrophobic molecule.[2] This compound is biologically significant as a component of lipoproteins, particularly within the neutral lipid core of low-density lipoprotein (LDL) particles, and is involved in the transport and storage of cholesterol in the body.[2][3]

From a pharmaceutical perspective, the distinct physicochemical properties of this compound—its solid-state at physiological temperatures, high lipophilicity, and biocompatibility—make it and similar long-chain esters valuable excipients in the design of advanced drug delivery systems.[4][5] This guide provides a comprehensive overview of its core physicochemical properties, its biological relevance, and the experimental protocols used for its characterization, offering a foundational resource for professionals in lipid research and drug development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for identification and handling.

Table 1: General and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | [1] |

| Synonyms | Cholesteryl docosanoate, Cholesterol behenate | [3][6][7] |

| CAS Number | 61510-09-6 | [3][6][7] |

| Molecular Formula | C₄₉H₈₈O₂ | [1][6][7] |

| Molecular Weight | 709.22 g/mol | [3][7] |

| Appearance | White to off-white crystalline solid | [3][6] |

Table 2: Thermodynamic and Solubility Data

| Property | Value | Source(s) |

| Melting Point | 85–88.5 °C | |

| Solubility | Chloroform: 10 mg/mLEthanol: < 1 mg/mL (insoluble) | [3][6][8] |

| Storage Temperature | -20°C | [6][8] |

| Stability | ≥ 4 years (when stored at -20°C) | [6] |

Biological Role and Pharmaceutical Applications

Metabolism of LDL-Associated Cholesteryl Esters

In biological systems, cholesteryl esters like this compound are the primary form for cholesterol storage and transport within lipoprotein particles.[9][10] They are key components of the hydrophobic core of LDL particles. The metabolic pathway involves the uptake of these LDL particles by cells via receptor-mediated endocytosis. Once internalized, the LDL particle is trafficked to the lysosome, where enzymes hydrolyze the cholesteryl esters, releasing free cholesterol and the corresponding fatty acid (behenic acid) for cellular use.[3][11]

Applications in Drug Delivery

The physicochemical properties of this compound make it an excellent candidate for developing lipid-based drug delivery systems. Its high lipophilicity, solid-state at body temperature, and inherent biocompatibility are key attributes for its use as a lipid matrix excipient in formulations like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems can encapsulate hydrophobic drugs, protect them from degradation, and provide controlled or sustained release profiles.[4]

Experimental Protocols for Characterization

A robust characterization of this compound is essential for its application in research and development. The following section details generalized protocols for key analytical techniques used to determine its physicochemical properties.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of this compound, including melting temperature (Tm) and enthalpy of fusion (ΔH), and to study its phase behavior.[12]

Methodology:

-

Sample Preparation: Accurately weigh 2–5 mg of this compound powder into a standard aluminum DSC pan. Hermetically seal the pan to ensure a closed system. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5–10°C/min) to a temperature well above the melting point (e.g., 120°C).[13]

-

Hold the sample at this temperature for a few minutes to ensure complete melting and erase thermal history.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.

-

A second heating scan is often performed to analyze the behavior of the recrystallized sample.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset or peak temperature of the endothermic event. The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

Powder X-ray Diffraction (PXRD)

Objective: To analyze the solid-state crystal structure and identify the polymorphic form of this compound.[14][15]

Methodology:

-

Sample Preparation: Gently grind the this compound powder to ensure a random orientation of crystallites. Pack the powder into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

Instrument Setup:

-

Mount the sample holder in the diffractometer.

-

Use a standard X-ray source, such as Cu Kα radiation (λ = 1.54056 Å).[16]

-

Set the instrument to scan over a relevant angular range (2θ), for example, from 2° to 50°, with a step size of ~0.02° and an appropriate scan speed.

-

-

Calibration: For accurate low-angle measurements, an external or internal standard may be used. Silver behenate is a common standard for low-angle calibration due to its well-defined, evenly spaced diffraction peaks.[17][18]

-

Data Analysis: The output is a diffractogram showing diffraction intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks form a unique fingerprint of the crystalline structure. This pattern can be used for phase identification and analysis of polymorphism.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.[19][20]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., chloroform) in a sealed, airtight container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.[21]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or stirrer for a sufficient period (typically 24–48 hours) to ensure equilibrium is reached.[19][22]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This is typically done by filtration (e.g., using a 0.45 µm PTFE syringe filter) or centrifugation.[23]

-

Quantification:

-

Dilute the clear, saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Charged Aerosol Detector) or Gas Chromatography (GC) after appropriate derivatization.

-

Calculate the original solubility based on the measured concentration and the dilution factor. To enhance the dissolution of highly lipophilic compounds, gentle heating or sonication can be applied, though this would measure kinetic rather than thermodynamic solubility.[8]

-

References

- 1. This compound | C49H88O2 | CID 16061339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. larodan.com [larodan.com]

- 8. glpbio.com [glpbio.com]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 11. Cholesterol Metabolism [utmb.edu]

- 12. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 16. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCPDS—International Centre for Diffraction Data round robin study of silver behenate. A possible low-angle X-ray diffraction calibration standard | Powder Diffraction | Cambridge Core [cambridge.org]

- 18. researchgate.net [researchgate.net]

- 19. enamine.net [enamine.net]

- 20. bioassaysys.com [bioassaysys.com]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Unraveling the Crystalline Architecture of Cholesteryl Behenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the crystal structure analysis of cholesteryl behenate, a long-chain cholesteryl ester. While a definitive, publicly available crystal structure for this compound remains elusive in surveyed literature, this document provides a comprehensive overview based on the crystallographic analysis of analogous cholesteryl esters. By examining the structural data and experimental protocols for similar compounds, we can infer the probable crystalline behavior of this compound and provide a robust framework for its future analysis.

Introduction to Cholesteryl Esters and Their Crystalline Nature

Cholesteryl esters (CEs) are a class of lipids that play crucial roles in biochemistry and have significant applications in the pharmaceutical and materials science sectors. Their molecular structure, consisting of a rigid sterol core and a flexible fatty acid chain, predisposes them to form various polymorphic and liquid crystalline phases. The length and saturation of the fatty acid chain are critical determinants of the crystal packing, influencing the material's physical properties. This compound, with its long C22:0 saturated fatty acid chain, is expected to exhibit highly ordered crystalline structures.

Predicted Crystal Packing of this compound

Based on the analysis of other long-chain saturated cholesteryl esters, this compound is anticipated to adopt a bilayer crystal structure . In this arrangement, the cholesterol moieties align in an anti-parallel fashion, forming a central core, with the long behenate chains extending outwards on both sides. This layered packing is a common feature for cholesteryl esters with long saturated fatty acid chains.

It is also plausible that this compound could exhibit polymorphism, forming different crystal packing arrangements, such as monolayer structures, under specific crystallization conditions. However, the bilayer structure is generally the more stable form for long-chain saturated esters.

Quantitative Crystallographic Data of Representative Cholesteryl Esters

While specific data for this compound is not available, the following table summarizes the crystallographic data for other cholesteryl esters, providing a reference for the expected unit cell parameters and crystal systems.

| Cholesteryl Ester | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Packing Type |

| Cholesteryl Myristate | C₄₁H₇₂O₂ | Monoclinic | A2 | 10.260 | 7.596 | 101.43 | 94.41 | Bilayer[1] |

| Cholesteryl Laurate/Undecanoate (Solid Solution) | - | Monoclinic | P2₁ | 13.005 | 9.005 | 31.421 | 90.82 | Monolayer[2] |

| Cholesteryl Butanoate | C₃₁H₅₂O₂ | Monoclinic | P2₁ | 22.619 | 9.553 | 25.870 | 94.73 | Complex[1] |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of a cholesteryl ester like this compound involves several key experimental steps, from crystal growth to X-ray diffraction data analysis.

Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. A common method for growing crystals of cholesteryl esters is through slow evaporation from a suitable solvent or solvent mixture.

Protocol for Slow Evaporation Crystallization:

-

Dissolution: Dissolve a known quantity of high-purity this compound in a suitable solvent (e.g., a mixture of chloroform and methanol, or acetone) in a clean glass vial. Gentle warming may be required to facilitate complete dissolution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate impurities that could act as unwanted nucleation sites.

-

Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at a constant, controlled temperature. A vibration-free environment is crucial for the growth of large, well-defined crystals.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. The crystals should then be washed with a small amount of cold solvent and dried.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive technique for determining the atomic-level structure of a crystalline material.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable cryo-protectant or adhesive.

-

Data Collection: Mount the goniometer head on the diffractometer. A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters. This step is typically performed using specialized software provided with the diffractometer.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

-

Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provide an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map using molecular graphics software.

-

Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental diffraction data using least-squares methods. This iterative process continues until the model converges and provides the best fit to the data.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Workflow and Molecular Packing

To better illustrate the process and concepts discussed, the following diagrams are provided.

References

Unveiling the Thermal Landscape of Cholesteryl Behenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl behenate, a long-chain cholesteryl ester, is a fascinating molecule exhibiting complex thermal behavior and rich polymorphism. Its unique phase transitions, particularly its liquid crystalline states, make it a subject of significant interest in various fields, including materials science and pharmaceutical formulations, where it can influence drug delivery systems' stability and release profiles. This technical guide provides an in-depth exploration of the thermal characteristics and phase transitions of this compound, complete with experimental methodologies and visual representations to aid in research and development.

Thermal Behavior and Phase Transitions

This compound undergoes a series of phase transitions upon heating and cooling, moving from a crystalline solid through various liquid crystalline mesophases before becoming an isotropic liquid. The primary transition observed for this compound occurs at approximately 86°C. The literature suggests a range for this transition between 85°C and 88.5°C. This transition represents the melting of the crystalline solid into a liquid crystalline state.

While specific enthalpy values for each transition of pure this compound are not extensively reported in publicly available literature, the expected sequence of transitions based on the behavior of similar long-chain cholesteryl esters is:

Crystalline Solid ➔ Smectic Phase ➔ Cholesteric (Chiral Nematic) Phase ➔ Isotropic Liquid

Each of these transitions is associated with a specific enthalpy change (ΔH), which can be quantified using Differential Scanning Calorimetry (DSC). The smectic and cholesteric phases are both liquid crystal states with varying degrees of molecular order. In the smectic phase, the molecules are arranged in layers, while the cholesteric phase exhibits a helical structure.

Quantitative Thermal Analysis Data

The following table summarizes the known and expected thermal transition data for this compound. It is important to note that the exact temperatures and enthalpies can be influenced by factors such as sample purity and the heating/cooling rate during analysis.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) | Notes |

| Crystalline to Liquid Crystal (Melting) | ~86 | Data not available | This is the most prominently reported transition temperature for this compound. |

| Smectic to Cholesteric | Data not available | Data not available | The presence and transition temperature of this phase would require detailed characterization by polarized light microscopy and DSC. |

| Cholesteric to Isotropic Liquid (Clearing) | Data not available | Data not available | This represents the transition to a fully disordered liquid state. For many cholesteryl esters, this occurs at a higher temperature than the initial melting point. |

Experimental Protocols

To accurately characterize the thermal behavior and phase transitions of this compound, a combination of analytical techniques is employed. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and enthalpy changes associated with the phase transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of sample during heating.

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first expected transition (e.g., 25°C).

-

Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the final clearing point (e.g., 120°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

Perform a second heating cycle under the same conditions. The data from the second heating run is often used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The resulting thermogram will plot heat flow against temperature. End

The Solubility of Cholesteryl Behenate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cholesteryl behenate, a high molecular weight cholesteryl ester, in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and offers a logical framework for solvent selection.

Quantitative and Qualitative Solubility Data

The solubility of this compound is dictated by its large, hydrophobic sterol backbone and its long, saturated C22 fatty acid chain (behenic acid). This structure results in limited solubility in polar solvents and preferential solubility in nonpolar organic solvents. The available quantitative and qualitative solubility data are summarized below.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Qualitative Solubility |

| Chloroform | Halogenated Alkane | 10 mg/mL[1][2][3] | Not Specified | Soluble |

| Methylene Chloride | Halogenated Alkane | Data Not Available | Not Specified | Soluble (especially when heated) |

| Xylene | Aromatic Hydrocarbon | Data Not Available | Not Specified | Soluble (especially when heated) |

| Ethanol | Alcohol | Data Not Available | Not Specified | Insoluble |

| Ethyl Ether | Ether | Data Not Available | Not Specified | Insoluble |

| Water | Protic | Data Not Available | Not Specified | Insoluble |

| Mineral Oil | Hydrocarbon | Data Not Available | Not Specified | Insoluble |

Note: The temperature for the quantitative solubility of this compound in chloroform is not specified in the available literature, but it is reasonable to assume it is at or around room temperature (20-25°C).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for formulation development. Below are detailed methodologies for two common techniques used to determine the solubility of lipid-based compounds like this compound.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the collected supernatant through a syringe filter (pre-warmed to the experimental temperature) into a pre-weighed evaporation dish. This step removes any remaining undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, use a vacuum desiccator at room temperature.

-

Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

-

Weigh the evaporation dish with the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL).

-

HPLC Method for Quantification of this compound in Solution

High-Performance Liquid Chromatography (HPLC) offers a more sensitive and specific method for determining the concentration of this compound in a saturated solution, especially when dealing with complex mixtures or very low solubilities.

Materials:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column

-

This compound standard of known purity

-

Mobile phase solvents (e.g., acetonitrile, isopropanol)

-

Saturated solution of this compound (prepared as in the gravimetric method)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (in which it is freely soluble, e.g., chloroform or a mobile phase component) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Preparation of the Sample Solution:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Section 2.1, step 1).

-

After reaching equilibrium, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate reversed-phase C18 column and a mobile phase suitable for eluting this compound (e.g., an isocratic or gradient mixture of acetonitrile and isopropanol)[4][5].

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample solution.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the chosen solvent at the experimental temperature.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is a critical step in the development of drug delivery systems. The following diagram illustrates a logical workflow for this process, considering solubility as a primary factor.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

This in-depth guide provides foundational knowledge on the solubility of this compound. For specific applications, it is imperative to conduct thorough experimental validation of solubility and compatibility with other formulation components.

References

Unraveling the Polymorphic Behavior of Cholesteryl Behenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl behenate, a long-chain cholesteryl ester, exhibits complex polymorphic behavior that is critical to its application in various fields, including drug delivery systems and liquid crystal technologies. This technical guide provides a comprehensive overview of the polymorphic nature of this compound, detailing its thermal transitions, structural characteristics, and the experimental methodologies used for its characterization.

Core Concepts: Understanding Polymorphism in this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, possess distinct physical properties, such as melting point, solubility, and stability, despite having the same chemical composition. For cholesteryl esters like this compound, polymorphism manifests as different liquid crystalline phases, such as cholesteric and smectic phases, in addition to various crystalline solid states. The transitions between these phases are influenced by factors such as temperature, solvent, and cooling rate.

Cholesteryl esters, in general, are known to form layered structures, which can be either monolayers or bilayers. The specific packing arrangement is determined by the interplay of interactions between the rigid cholesterol rings and the flexible fatty acid chains. These structural variations give rise to the observed polymorphism.

Thermal Analysis of this compound

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal phase transitions of this compound. Upon heating, this compound undergoes a distinct phase transition at approximately 86°C.[1] This endothermic event corresponds to the transition from a crystalline or more ordered state to a liquid crystalline phase.

The thermal behavior of this compound can be influenced by its purity and its interaction with other lipids. When mixed with other lipids, such as oleyl oleate, the phase transition temperature of this compound can be significantly altered. Increasing the mole percentage of this compound in a mixture with oleyl oleate has been shown to elevate the transition temperature of the mixture. Furthermore, binary mixtures of cholesteryl esters and wax esters often exhibit a reduction in the enthalpic energy of transition and a lowering of the transition temperature, which can prevent crystallization at physiological temperatures.[1]

Table 1: Thermal Transition Data for this compound and Related Esters

| Compound | Transition Temperature (°C) | Enthalpy of Fusion (kJ/mol) | Notes |

| This compound | ~86[1] | Not explicitly found in searches | Transition from solid to liquid crystal phase. |

| Cholesteryl Myristate | Multiple transitions | - | Exhibits complex liquid crystal mesophases on heating. |

| Cholesteryl Nonanoate | - | - | Forms monolayer crystals. |

| Docosanoic Acid (Behenic Acid) | - | 66.3 ± 0.2 | Enthalpy of fusion for the parent fatty acid. |

Structural Characterization of this compound Polymorphs

X-ray diffraction (XRD) is an indispensable tool for elucidating the crystal structure of this compound's polymorphs. Both Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are employed to gain insights into the lamellar and molecular packing.

-

SAXS provides information on the long-range order, such as the layer spacing (d-spacing) in the smectic and crystalline phases.

-

WAXS reveals details about the short-range order, including the packing of the hydrocarbon chains.

While specific d-spacing values for this compound were not found in the provided search results, the general methodology involves analyzing the positions and intensities of the diffraction peaks. For instance, the crystal structure of a related compound, cholesteryl nonanoate, has been determined to be monoclinic, with the molecules arranged in antiparallel arrays forming monolayers.[2] It is plausible that this compound adopts a similar layered packing arrangement.

Table 2: Crystallographic Data for a Related Cholesteryl Ester

| Compound | Crystal System | Space Group | Unit Cell Parameters | d-spacing (d₀₀₁) |

| Cholesteryl Nonanoate | Monoclinic | P2₁ | a = 27.24 Å, b = 9.183 Å, c = 13.96 Å, β = 91.52° | 27.2 Å |

Visualizing Polymorphism: Polarized Light Microscopy

Polarized Light Microscopy (PLM), often coupled with a hot stage, is a powerful technique for the direct observation of the different phases and phase transitions of this compound. As a liquid crystalline material, this compound is birefringent and exhibits characteristic textures under cross-polarized light.

Upon heating, the crystalline solid will transition to a liquid crystalline phase, which can be identified by its unique optical texture. Further heating leads to the isotropic liquid phase, which appears dark under cross-polarizers. By carefully controlling the temperature and observing the textural changes, the transition temperatures can be determined and the nature of the liquid crystal phases (e.g., cholesteric, smectic) can be inferred. The monotropic or enantiotropic nature of these phases can be determined by observing the transitions upon both heating and cooling cycles.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

A standard DSC protocol for analyzing the thermal behavior of this compound involves a heat-cool-heat cycle to erase the sample's prior thermal history and obtain reproducible results.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating: Heat the sample from ambient temperature to a temperature above its final melting point (e.g., 100°C) at a controlled rate, typically 10°C/min. This scan provides information on the "as-is" state of the sample.

-

Cooling: Cool the sample back to the starting temperature at a controlled rate, for example, 10°C/min. This imparts a known thermal history.

-

Second Heating: Heat the sample again under the same conditions as the first heating scan. The data from this second scan is typically used for analysis of transition temperatures and enthalpies.

-

-

Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of any observed endothermic or exothermic transitions from the thermogram.

X-ray Diffraction (XRD)

The following outlines a general procedure for obtaining XRD data for this compound.

-

Sample Preparation: The sample can be prepared as a fine powder packed into a capillary tube or mounted on a sample holder.

-

Instrument Setup:

-

Use a diffractometer equipped with a copper Kα radiation source (λ = 1.54 Å).

-

For SAXS measurements, a longer sample-to-detector distance is used to resolve the low-angle diffraction peaks corresponding to the lamellar spacing.

-

For WAXS measurements, a shorter sample-to-detector distance is used to capture the wide-angle reflections related to the molecular packing.

-

A temperature-controlled stage can be used to study the crystal structure at different temperatures.

-

Silver behenate, with a known d₀₀₁ spacing of 58.38 Å, can be used as a standard for low-angle calibration.

-

-

Data Collection: Collect diffraction patterns over a suitable 2θ range for both SAXS and WAXS.

-

Data Analysis:

-

From the SAXS pattern, determine the d-spacing of the lamellar structure using Bragg's law (nλ = 2d sinθ).

-

From the WAXS pattern, analyze the reflections to determine the sub-cell packing of the hydrocarbon chains.

-

Polarized Light Microscopy (PLM) with Hot Stage

This protocol allows for the visual identification of phase transitions.

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.

-

Instrument Setup: Mount the slide on a hot stage attached to a polarized light microscope.

-

Heating and Observation:

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) while observing the sample through the crossed polarizers.

-

Record the temperatures at which changes in the optical texture occur, indicating phase transitions. Note the appearance of characteristic textures for different liquid crystal phases (e.g., focal conic, fan-shaped textures for smectic phases; fingerprint textures for cholesteric phases).

-

Continue heating until the sample becomes completely isotropic (dark field of view).

-

-

Cooling and Observation:

-

Cool the sample at a controlled rate (e.g., 1-5°C/min) from the isotropic melt.

-

Observe and record the temperatures of the transitions from the isotropic liquid to the liquid crystalline phases and finally to the crystalline solid. This helps to determine if the liquid crystal phases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).

-

Visualizing the Polymorphic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships in the study of this compound polymorphism.

Caption: Experimental workflow for characterizing this compound polymorphism.

References

Preliminary Investigation of Cholesteryl Behenate Biocompatibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl behenate, the ester of cholesterol and behenic acid, is a lipid molecule with potential applications in various drug delivery systems, including nanoparticles, liposomes, and other lipid-based carriers. Its long, saturated C22 acyl chain (behenate) and rigid sterol backbone impart unique physicochemical properties that can influence the stability, drug loading capacity, and in vivo fate of drug formulations. A thorough understanding of its biocompatibility is paramount before its consideration for pharmaceutical applications.

This technical guide provides a framework for the preliminary in vitro investigation of this compound's biocompatibility. It outlines key experimental protocols for assessing cytotoxicity and provides a hypothetical data set for illustrative purposes. Furthermore, it explores the potential interactions of this compound with cellular signaling pathways, particularly in macrophages, which are key players in the immune response to foreign materials. While direct toxicological data for this compound is not extensively available, this guide draws upon the known biocompatibility of its constituent molecules, cholesterol and behenic acid, and related long-chain cholesteryl esters to provide a comprehensive preliminary assessment. According to its Safety Data Sheet (SDS), the toxicological properties of this compound have not been thoroughly investigated, and it may cause irritation to mucous membranes and the upper respiratory tract.[1]

In Vitro Biocompatibility Assessment

A primary step in evaluating the biocompatibility of a novel excipient is to assess its potential to cause cellular damage. Standard in vitro cytotoxicity assays are employed for this purpose, typically using cell lines relevant to the intended route of administration. For systemic applications, endothelial cells and immune cells like macrophages are appropriate models.

Key Experimental Protocols

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Principle: Living cells with active mitochondria will reduce MTT to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., human umbilical vein endothelial cells - HUVECs, or macrophage-like RAW 264.7 cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Prepare various concentrations of this compound nanoparticles or a solubilized form of this compound in a suitable, non-toxic solvent. The final solvent concentration in the cell culture medium should be minimal (typically <0.1%) to avoid solvent-induced toxicity. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test substance. Include a vehicle control (medium with the solvent) and a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubation: Incubate the cells with the test substance for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of cell membrane damage and cytotoxicity.

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Detailed Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is often beneficial to run the MTT and LDH assays in parallel on the same cell culture plates.

-

Incubation: Incubate the cells with the test substance for the desired time period.

-

Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

-

LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Stop Reaction (if required): Add a stop solution, if provided in the kit, to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells with spontaneous LDH release). Calculate the percentage of cytotoxicity.

Hypothetical Data Presentation

The following tables present hypothetical data for the in vitro biocompatibility of this compound nanoparticles. This data is for illustrative purposes only and should be replaced with actual experimental results.

Table 1: Cell Viability of HUVECs after 24-hour Exposure to this compound Nanoparticles (MTT Assay)

| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 1 | 1.22 | 0.07 | 97.6 |

| 10 | 1.18 | 0.09 | 94.4 |

| 50 | 1.10 | 0.11 | 88.0 |

| 100 | 1.05 | 0.10 | 84.0 |

| 200 | 0.98 | 0.12 | 78.4 |

Table 2: Cytotoxicity in RAW 264.7 Macrophages after 48-hour Exposure to this compound Nanoparticles (LDH Assay)

| Concentration (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |

| 0 (Spontaneous Release) | 0.15 | 0.02 | 0 |

| 1 | 0.16 | 0.03 | 2.5 |

| 10 | 0.18 | 0.02 | 7.5 |

| 50 | 0.25 | 0.04 | 25.0 |

| 100 | 0.35 | 0.05 | 50.0 |

| 200 | 0.50 | 0.06 | 87.5 |

| Positive Control (Max Release) | 0.55 | 0.04 | 100 |

Inflammatory Response and Signaling Pathways

Beyond direct cytotoxicity, it is crucial to assess the potential of this compound to elicit an inflammatory response. Macrophages play a central role in the recognition and clearance of foreign materials, and their activation can lead to the release of pro-inflammatory cytokines.

Macrophage Uptake and Processing of Cholesteryl Esters

Upon introduction into a biological system, this compound-containing nanoparticles are likely to be opsonized by plasma proteins and subsequently recognized and phagocytosed by macrophages. Inside the macrophage, the nanoparticles are trafficked to lysosomes, where the this compound is hydrolyzed by lysosomal acid lipase into cholesterol and behenic acid.

Potential Impact on Inflammatory Signaling

The intracellular accumulation of cholesterol and fatty acids can modulate various signaling pathways within macrophages, potentially leading to an inflammatory response. While specific data for this compound is lacking, the general pathways for cholesterol-induced inflammation are well-documented. An over-accumulation of free cholesterol can lead to the formation of cholesterol crystals, which can activate the NLRP3 inflammasome. This, in turn, leads to the cleavage of pro-caspase-1 to active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms. Furthermore, fatty acids can act as ligands for Toll-like receptors (TLRs), triggering downstream signaling cascades that result in the activation of transcription factors like NF-κB and AP-1, leading to the expression of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Mandatory Visualizations

Experimental Workflow for In Vitro Biocompatibility Testing

Caption: Workflow for in vitro biocompatibility assessment of this compound.

Postulated Inflammatory Signaling Pathway in Macrophages

References

The Dawn of a New Phase: A Technical Guide to the Discovery and History of Cholesteryl Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discovery and rich history of cholesteryl liquid crystals, a class of materials that challenged the conventional understanding of the states of matter and paved the way for modern liquid crystal technologies. We will delve into the key experiments, the scientists behind them, and the evolution of our understanding of this fascinating mesophase.

The Serendipitous Discovery

The story of liquid crystals begins in 1888 with the work of an Austrian botanist, Friedrich Reinitzer.[1][2][3][4][5][6] While investigating the properties of a cholesterol derivative, cholesteryl benzoate, he observed a peculiar phenomenon: the substance appeared to have two distinct melting points.[2][3][4][5] Upon heating, the solid cholesteryl benzoate melted at 145.5°C into a cloudy, viscous liquid.[5][7][8] This murky state persisted until the temperature reached 178.5°C, at which point it abruptly turned into a clear, transparent liquid.[5][7][8] This process was also observed to be reversible upon cooling.[1][5]

Puzzled by this unusual behavior, which deviated from the established understanding of phase transitions, Reinitzer sought the expertise of a German physicist, Otto Lehmann.[2][5][6][8] Lehmann, who had expertise in crystallography and microscopy, had developed a hot-stage microscope that allowed for the observation of samples at controlled temperatures.[5][9][10]

Early Investigations and the Birth of a Term

Using his specialized microscope equipped with polarizers, Lehmann systematically studied the cloudy intermediate phase of cholesteryl benzoate.[1][5][9] He observed that this fluid state exhibited birefringence, a property characteristic of crystals where the refractive index depends on the polarization and propagation direction of light.[2] This meant that despite its ability to flow like a liquid, the substance possessed a degree of molecular order typically found in solid crystals.[2] It was Lehmann who, in 1904, coined the term "liquid crystal" to describe this new state of matter that exhibited properties of both liquids and solids.[5][9] His groundbreaking book, "Flüssige Kristalle" (Liquid Crystals), published in the same year, laid the foundation for the scientific study of this new field.[9]

The initial reception of Lehmann's findings was met with skepticism from the scientific community, with many believing the observed phenomena were simply due to impurities or colloidal mixtures.[8] However, continued research by Lehmann and others eventually solidified the existence of this new mesophase.

Quantitative Data from Early Observations

The primary quantitative data from the initial discovery of cholesteryl liquid crystals relate to the transition temperatures of cholesteryl benzoate.

| Property | Value (°C) | Value (°F) | Description |

| First Melting Point | 145.5 | 293.9 | Solid crystal melts into a cloudy, cholesteric liquid crystal phase.[5][7][8] |

| Second Melting Point (Clearing Point) | 178.5 | 353.3 | Cholesteric liquid crystal phase transitions to a clear, isotropic liquid.[5][7][8] |

Experimental Protocols

The key experimental setup used in the early investigation of cholesteryl liquid crystals was the hot-stage polarizing microscope.

Protocol for Observing Phase Transitions in Cholesteryl Benzoate

Objective: To observe the solid-to-cholesteric and cholesteric-to-isotropic phase transitions of cholesteryl benzoate.

Apparatus:

-

Polarizing microscope with a hot stage

-

Microscope slides and cover slips

-

Small sample of cholesteryl benzoate

-

Heating and cooling control unit for the hot stage

-

Thermometer

Methodology:

-

A small amount of crystalline cholesteryl benzoate is placed on a microscope slide and covered with a cover slip.

-

The slide is mounted on the hot stage of the polarizing microscope.

-

The sample is observed under polarized light as the temperature is slowly increased.

-

The temperature at which the solid crystals begin to melt into a cloudy, birefringent liquid is recorded. This is the first melting point.

-

The temperature is further increased while observing the sample.

-

The temperature at which the cloudy liquid suddenly becomes clear and dark (isotropic) under crossed polarizers is recorded. This is the clearing point.

-

The sample is then allowed to cool slowly, and the reverse transitions are observed. The appearance of colors and the cloudy texture upon cooling from the isotropic liquid state confirms the formation of the cholesteric phase.

Visualizing the Discovery and Process

To better understand the historical context and the experimental observations, the following diagrams illustrate the key timelines, workflows, and relationships.

References

- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 2. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 3. uh.edu [uh.edu]

- 4. When were liquid crystals discovered? - The Handy Science Answer Book [papertrell.com]

- 5. Liquid crystal - Wikipedia [en.wikipedia.org]

- 6. The World of Liquid Crystal Displays [personal.kent.edu]

- 7. GLCS - Historical outline [glcs.ovgu.de]

- 8. chemistry.beloit.edu [chemistry.beloit.edu]

- 9. KIT - KIT - Media - News - News 2025 - 200 Years of Pioneering Spirit: How Otto Lehmann Laid the Foundation for Modern Displays [kit.edu]

- 10. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2014 - 125 Years of Liquid Crystal Research [kit.edu]

Self-Assembly Properties of Cholesteryl Behenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl behenate, the ester of cholesterol and behenic acid, is a long-chain cholesteryl ester that exhibits complex self-assembly behavior, making it a molecule of significant interest in materials science and pharmaceutical applications. Its amphiphilic nature, arising from the rigid sterol core and the long, flexible fatty acid chain, drives the formation of various ordered structures, including liquid crystalline phases and nanoparticles. This technical guide provides a comprehensive overview of the self-assembly properties of this compound, including its thermal behavior, structural characteristics, and its application in the formulation of drug delivery systems.

Chemical and Physical Properties

This compound (also known as cholesteryl docosanoate) is a large, hydrophobic molecule with the chemical formula C49H88O2 and a molecular weight of 709.2 g/mol .[1] Its structure consists of the rigid, planar cholesterol moiety linked to a 22-carbon saturated fatty acid, behenic acid. This molecular architecture is central to its self-assembly characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C49H88O2 | [1] |

| Molecular Weight | 709.2 g/mol | [1] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in chloroform (10 mg/mL) | [2] |

Liquid Crystalline Behavior

Like many cholesteryl esters, this compound exhibits thermotropic liquid crystalline behavior, meaning it forms intermediate, partially ordered phases between the solid crystalline and isotropic liquid states upon heating.[3][4] The specific liquid crystalline phases and transition temperatures are critical parameters for its application.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Table 2: Phase Transition Temperatures of this compound

| Transition | Temperature Range (°C) | Reference |

| Crystal to Liquid Crystal | 85 - 88.5 | [3] |

The endothermic peaks observed in a DSC thermogram correspond to the energy absorbed during phase transitions. For this compound, a sharp peak is expected in the 85-88.5°C range, indicating the transition from a crystalline solid to a liquid crystalline phase.[3] The enthalpy of this transition provides information about the energy required to disrupt the crystal lattice. The subsequent transition to an isotropic liquid occurs at a higher temperature. The heating and cooling rates during DSC analysis can influence the observed transition temperatures and the potential for supercooling.[5]

Structural Elucidation: Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is a vital tool for identifying liquid crystalline phases based on their unique birefringent textures.[6][7] When a liquid crystalline sample is placed between crossed polarizers, the anisotropic arrangement of molecules rotates the plane of polarized light, resulting in characteristic textures.

For cholesteric (chiral nematic) phases, which are common for cholesterol derivatives, textures such as the "fingerprint" or "oily streak" texture are often observed.[8] In the case of smectic phases, where molecules are arranged in layers, focal conic and fan-like textures are typical. While specific POM images for pure this compound are not widely published, it is expected to exhibit textures characteristic of smectic and/or cholesteric phases depending on the temperature.

Crystalline Structure: X-ray Diffraction (XRD)

X-ray Diffraction (XRD) provides detailed information about the arrangement of molecules in the crystalline and liquid crystalline states. The diffraction pattern reveals the d-spacing, which corresponds to the repeating distances within the material's structure. For layered structures like smectic phases, the d-spacing indicates the layer thickness.

Self-Assembly in Formulations

The self-assembly properties of this compound are harnessed in the formulation of various drug delivery systems, including solid lipid nanoparticles (SLNs) and organogels.

Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles are colloidal carriers made from solid lipids, and this compound can serve as a key component of the lipid matrix.[1][13][14][15] These nanoparticles are investigated for their potential to improve the bioavailability of poorly soluble drugs, offer controlled release, and provide targeted delivery.[16]

Table 3: Typical Parameters for this compound-based SLNs (Hypothetical)

| Parameter | Typical Range |

| Particle Size | 100 - 500 nm |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential | -10 to -30 mV |

| Drug Loading Capacity | 1 - 10% |

| Encapsulation Efficiency | > 70% |

The particle size, PDI, and zeta potential are critical quality attributes of SLN formulations, influencing their stability and in vivo performance.[4][7][17][18][19] Drug loading and encapsulation efficiency depend on the drug's solubility in the molten lipid and the formulation's composition.[8][20][21]

Organogels

This compound, due to its ability to form fibrous networks through self-assembly in organic solvents, has the potential to act as an organogelator.[11] These thermoreversible gels can encapsulate both lipophilic and hydrophilic drugs and have applications in topical and transdermal drug delivery. The rheological properties of these gels, such as viscosity and viscoelasticity, are crucial for their formulation and application.[22][23][24][25][26]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound-based materials.

Differential Scanning Calorimetry (DSC)

A general protocol for DSC analysis of this compound involves:

-

Accurately weighing 2-5 mg of the sample into an aluminum DSC pan.

-

Sealing the pan hermetically.

-

Placing the sample pan and an empty reference pan in the DSC instrument.

-

Heating the sample at a controlled rate (e.g., 10°C/min) to a temperature above its isotropic clearing point.

-

Cooling the sample at the same controlled rate to a temperature below its crystallization point.

-

Performing a second heating scan to observe the thermal behavior of the sample with a defined thermal history.[18][27][28][29]

Polarized Optical Microscopy (POM)

A typical procedure for POM analysis includes:

-

Placing a small amount of this compound on a clean glass microscope slide.

-

Covering the sample with a coverslip.

-

Heating the slide on a hot stage to melt the sample into its isotropic liquid state.

-

Cooling the sample at a controlled rate while observing it through the polarized light microscope.

-

Capturing images of the characteristic textures that appear as the sample transitions through its liquid crystalline phases.[6][7][30]

X-ray Diffraction (XRD)

For XRD analysis of a powder sample of this compound:

-

Finely grind the crystalline this compound into a homogeneous powder.

-

Mount the powder onto a sample holder.

-

Place the sample in the diffractometer.

-

Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

-

For temperature-dependent studies, a heated sample stage is required to analyze the structure in the liquid crystalline phases.[31][32][33][34]

Preparation of Solid Lipid Nanoparticles (SLNs)

A common method for preparing SLNs using this compound is the hot homogenization technique:

-

Melt the this compound and any other lipid components at a temperature approximately 5-10°C above the melting point of the highest melting lipid.

-

Dissolve the lipophilic drug in the molten lipid phase.

-

Separately, heat an aqueous surfactant solution to the same temperature.

-

Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.

-

Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

-

Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.[1][13][14][15]

Preparation of Organogels

A general procedure for preparing a this compound organogel is as follows:

-

Disperse the desired concentration of this compound in a suitable organic solvent (e.g., a non-polar oil).

-

Heat the mixture while stirring until the this compound is completely dissolved.

-

Allow the solution to cool to room temperature without agitation. Gel formation is typically observed as a significant increase in viscosity and the formation of a self-supporting structure.[23][24][25][26]

Mandatory Visualizations

Experimental Workflow for SLN Preparation and Characterization

Caption: Workflow for the preparation and characterization of this compound-based solid lipid nanoparticles.

Logical Relationship of this compound Self-Assembly

Caption: The logical relationship illustrating the self-assembly of this compound into various ordered structures.

Conclusion

This compound's unique molecular structure drives its rich self-assembly behavior, leading to the formation of ordered liquid crystalline phases and its utility in advanced formulation technologies like solid lipid nanoparticles and organogels. A thorough understanding of its thermal and structural properties, investigated through techniques such as DSC, POM, and XRD, is crucial for harnessing its potential in drug delivery and materials science. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this versatile cholesteryl ester. Further research to fully elucidate the specific liquid crystalline phase behavior and to optimize its formulation into various delivery systems is warranted.

References

- 1. japsonline.com [japsonline.com]

- 2. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJNANO - Search Results [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. wyatt.com [wyatt.com]

- 8. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JCPDS—International Centre for Diffraction Data round robin study of silver behenate. A possible low-angle X-ray diffraction calibration standard | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. biomedrb.com [biomedrb.com]

- 16. jddtonline.info [jddtonline.info]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. evaluation-of-the-drug-loading-capacity-of-different-lipid-nanoparticle-dispersions-by-passive-drug-loading - Ask this paper | Bohrium [bohrium.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Structure and Properties of Organogels Prepared from Rapeseed Oil with Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. research.tudelft.nl [research.tudelft.nl]

- 27. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Optical Textures and Orientational Structures in Cholesteric Droplets with Conical Boundary Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 33. icdd.com [icdd.com]

- 34. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Cholesteryl Behenate Solid Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs. They offer advantages such as improved bioavailability, controlled release, and the ability to target specific sites. SLNs are typically composed of a solid lipid core, an emulsifier, and an active pharmaceutical ingredient (API). Cholesteryl esters, such as cholesteryl behenate, are of interest for SLN formulation due to their biocompatibility and potential to form stable nanoparticles. While specific literature on this compound SLNs is limited, protocols can be adapted from established methods for other solid lipids, including cholesterol and other cholesteryl esters.

These application notes provide a comprehensive overview of the preparation, characterization, and potential applications of this compound solid lipid nanoparticles, drawing upon established methodologies for similar lipid-based nanosystems.

Experimental Protocols

Several methods can be employed for the preparation of solid lipid nanoparticles. The choice of method often depends on the physicochemical properties of the drug and lipids, as well as the desired characteristics of the final nanoparticle formulation. The most common techniques are high-pressure homogenization and microemulsion.

Protocol 1: High-Pressure Homogenization (HPH)

High-pressure homogenization is a widely used and scalable method for SLN production. It can be performed using either a hot or cold homogenization process.

A. Hot High-Pressure Homogenization

-

Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. If incorporating a lipophilic drug, dissolve it in the molten lipid.

-

Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse oil-in-water emulsion.

-

Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure range of 500-1500 bar.

-

Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize and form solid lipid nanoparticles.

B. Cold High-Pressure Homogenization

This method is particularly suitable for thermolabile drugs.

-

Lipid Phase Preparation: Dissolve the drug in the molten this compound.

-

Solidification and Grinding: Rapidly cool the drug-lipid melt (e.g., using liquid nitrogen) to solidify it. Grind the solid lipid into microparticles (in the range of 50-100 µm).

-

Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution.

-

Homogenization: Subject the cold dispersion to high-pressure homogenization. The high pressure will force the microparticles to break down into nanoparticles.

Protocol 2: Microemulsion Method

The microemulsion technique is another common approach for preparing SLNs.

-

Microemulsion Formation: Melt the this compound. Add the drug (if applicable), surfactant, and co-surfactant (e.g., butanol) to the molten lipid and stir until a clear, homogenous mixture is formed. Heat an appropriate amount of water to the same temperature and add it to the lipid mixture with gentle stirring to form a clear microemulsion.

-

Dispersion in Cold Water: Disperse the hot microemulsion into a large volume of cold water (2-3°C) with continuous stirring.

-

Nanoparticle Precipitation: The rapid cooling of the microemulsion in the cold water leads to the precipitation of the lipid, forming solid lipid nanoparticles.

-

Washing: The SLN dispersion can be washed to remove excess surfactant and co-surfactant, for example, by ultrafiltration.

Characterization of this compound SLNs

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared SLNs. Key characterization parameters and techniques are summarized below.

| Parameter | Analytical Technique | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS) | To determine the average particle size and the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles. |

| Zeta Potential | Laser Doppler Anemometry | To measure the surface charge of the nanoparticles, which is an indicator of their colloidal stability. A zeta potential of ±30 mV is generally considered to confer good stability. |

| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface morphology of the nanoparticles. |

| Entrapment Efficiency (%EE) and Drug Loading (%DL) | Centrifugation followed by quantification of the unentrapped drug in the supernatant (e.g., using UV-Vis spectrophotometry or HPLC). | To determine the percentage of the initial drug that is successfully encapsulated within the nanoparticles and the percentage of drug relative to the total weight of the nanoparticle. |

| Crystallinity and Thermal Behavior | Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | To assess the crystalline nature of the lipid within the nanoparticles and to investigate potential drug-lipid interactions. |

| In Vitro Drug Release | Dialysis Bag Method / Franz Diffusion Cell | To evaluate the rate and extent of drug release from the SLNs over time in a suitable release medium. |

Quantitative Data Summary

| Lipid | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug | Reference |

| Cholesterol | High-Shear Homogenization & Ultrasonication | 185.65 ± 2.41 | -32.18 ± 0.98 | 98.64 ± 1.97 | Gabapentin | [1] |

| Glyceryl Behenate | Emulsification Diffusion | Not Specified | Not Specified | Not Specified | Haloperidol | [2][3] |

| Stearic Acid, Soya Lecithin, or Cholesterol | Supercritical Fluid-Based Method | 158 - 462 | Not Specified | Not Specified | Not Specified | [4] |